N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine
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Overview
Description
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C13H15N3O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine typically involves the condensation of 1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in drug discovery or biological research.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]amine
- N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydrazine
- N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydrazone
Uniqueness
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of the hydroxylamine group and the benzyl-substituted pyrazole ring
Properties
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-13(8-14-17)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJINSLINBVDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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